molecular formula C9H17NO B6247962 rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine CAS No. 2751574-52-2

rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B6247962
CAS No.: 2751574-52-2
M. Wt: 155.2
InChI Key:
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Description

rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action are studied to understand how it influences various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine
  • rac-(1R,4R,5S)-5-fluorobicyclo[2.2.1]heptan-2-one

Uniqueness

rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of a methoxy group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

2751574-52-2

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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